VO-Ohpic trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

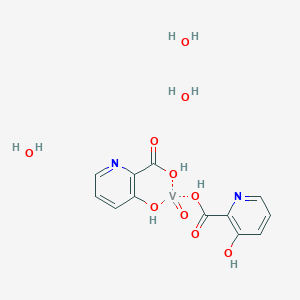

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVLCDIRYQMAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O10V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). This guide provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, downstream signaling consequences, and observed cellular effects. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways, this document serves as a technical resource for researchers and professionals in the field of drug development and cancer biology.

Introduction

This compound, a vanadium-based compound, has emerged as a critical tool for studying the physiological and pathological roles of PTEN.[1] PTEN is a dual-specificity phosphatase that acts as a crucial negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers. By inhibiting PTEN's lipid phosphatase activity, this compound effectively mimics PTEN loss, leading to the activation of downstream pro-survival and proliferative signaling. This guide will delve into the specifics of this inhibitory action and its biological ramifications.

Core Mechanism of Action: PTEN Inhibition

The primary mechanism of action of this compound is the direct inhibition of PTEN's enzymatic activity. It is a potent inhibitor with an IC50 in the nanomolar range.[2][3] Studies have shown that this compound acts as a reversible and non-competitive inhibitor of PTEN.[4][5] This inhibition is achieved through specific hydrogen bonding and hydrophobic interactions within the enzyme's catalytic site, which stabilizes PTEN in an inactive conformation.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against PTEN has been quantified in multiple studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 35 nM | Recombinant PTEN, PIP3-based assay | [2][6] |

| IC50 | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [3] |

| Kic | 27 ± 6 nM | OMFP-based assay | [3] |

| Kiu | 45 ± 11 nM | OMFP-based assay | [3] |

Downstream Signaling Pathways

Inhibition of PTEN by this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This event triggers the activation of several downstream signaling cascades, most notably the PI3K/AKT/mTOR and the MAPK/ERK pathways.

PI3K/AKT/mTOR Pathway

The accumulation of PIP3 recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin) and the transcription factor FoxO3a, promoting cell survival, growth, and proliferation.[2][6] Treatment with this compound leads to a dose-dependent increase in the phosphorylation of AKT and mTOR.[7]

MAPK/ERK Pathway

Recent evidence suggests that PTEN can also negatively regulate the MAPK/ERK pathway.[7] Treatment of hepatocellular carcinoma (HCC) cells with this compound has been shown to increase the phosphorylation of ERK1/2, indicating an activation of this pathway.[7] The paradoxical activation of both the PI3K/AKT and MAPK/ERK pathways, which are traditionally considered oncogenic, can lead to cellular senescence in certain contexts.[7]

Nrf-2 Signaling Pathway

In the context of intervertebral disc degeneration, this compound has been shown to activate the Nrf-2 signaling pathway.[4] This activation helps to protect endplate chondrocytes from oxidative stress-induced apoptosis and calcification.[4]

Cellular and In Vivo Effects

The inhibition of PTEN by this compound elicits a range of biological responses in both cellular and animal models.

In Vitro Effects

In cell-based assays, this compound has been demonstrated to:

-

Inhibit cell viability and proliferation: Particularly in cancer cell lines with low PTEN expression, such as Hep3B.[2][7]

-

Induce cellular senescence: Characterized by increased senescence-associated β-galactosidase activity.[2][7]

-

Cause G2/M cell cycle arrest: Observed in Hep3B cells.[7]

-

Protect against apoptosis: In endplate chondrocytes, this compound reverses the increased expression of BAX and decreased expression of Bcl-2 induced by oxidative stress.[4]

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| Hep3B, PLC/PRF/5, SNU475 | 0-5 µM | 72 h | Inhibition of cell proliferation (BrdU incorporation) | [2][8] |

| NIH 3T3, L1 fibroblasts | Up to 75 nM | Not specified | Dose-dependent increase in Akt phosphorylation | [9] |

| Hep3B | 500 nM | 72 h | G2/M cell cycle arrest | [7] |

| Endplate Chondrocytes | 1 µM | 24 h | Restoration of cell viability after oxidative stress | [4] |

In Vivo Effects

In animal models, administration of this compound has been shown to:

-

Inhibit tumor growth: In nude mice bearing xenografts of Hep3B cells.[2][6]

-

Increase survival after cardiac arrest: In C57BL6 mice.[2][8]

-

Improve cardiac functional recovery: And decrease myocardial infarct size after ischemia-reperfusion.[9]

-

Suppress prostate tumorigenesis: By enhancing cellular senescence.[9]

| Animal Model | Dosage | Administration Route | Observed Effect | Reference |

| Male nude athymic mice (Hep3B xenografts) | 10 mg/kg | i.p. | Significant inhibition of tumor growth | [2][8] |

| C57BL6 mice (cardiac arrest model) | Not specified | i.p. | Increased survival, LVPmax, and dP/dt max | [2][8] |

| Mice (ischemia-reperfusion model) | 10 µg/kg | i.p. | Decreased myocardial infarct size | [3][9] |

| Mice (MDA PCa-2b xenografts) | Not specified | Not specified | Significant tumor growth suppression and increased survival | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

PTEN Inhibition Assay

-

Principle: To determine the in vitro inhibitory activity of this compound on PTEN phosphatase activity.

-

Protocol: Recombinant PTEN is pre-incubated with varying concentrations of this compound (dissolved in DMSO) at room temperature for 10 minutes. The reaction is initiated by the addition of a substrate, such as PIP3 or a fluorescent analog like OMFP. The product formation is then measured using a malachite green assay for phosphate release or by fluorescence detection. Background absorbance/fluorescence from VO-Ohpic alone is subtracted from the data.[3][5][6]

Cell Proliferation Assay (BrdU Incorporation)

-

Principle: To assess the effect of this compound on the proliferation of cells by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

-

Protocol: Cells (e.g., 3x10³ Hep3B, PLC/PRF/5, or SNU475 cells) are seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. BrdU is added to the culture medium 24 hours before the end of the treatment period. The amount of incorporated BrdU is then quantified using a colorimetric immunoassay. Results are typically expressed as the percentage of inhibition of BrdU incorporation compared to a vehicle-treated control.[2][8]

Western Blot Analysis

-

Principle: To detect and quantify changes in the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.

-

Protocol: Cells or tumor tissue homogenates are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., PTEN, p-AKT, AKT, p-mTOR, mTOR, p-ERK1/2, ERK1/2) and a loading control (e.g., β-actin). Following incubation with a secondary antibody, the protein bands are visualized and quantified.[7]

Cell Cycle Analysis

-

Principle: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Protocol: Cells are treated with this compound (e.g., 500 nM for 72 hours). After treatment, cells are harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[7]

Conclusion

This compound is a well-characterized, potent, and reversible inhibitor of PTEN. Its mechanism of action, centered on the activation of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, has been extensively studied. The diverse cellular and in vivo effects, ranging from cell cycle arrest and senescence in cancer cells to protective effects in other tissues, highlight the complex and context-dependent roles of PTEN signaling. This guide provides a foundational understanding of this compound's core mechanism, offering valuable insights for researchers leveraging this compound to explore PTEN biology and develop novel therapeutic strategies.

References

- 1. scbt.com [scbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleck.co.jp [selleck.co.jp]

- 9. apexbt.com [apexbt.com]

A Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, kinetic properties, and its effects on the crucial PI3K/Akt signaling pathway. Furthermore, it offers detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate research and development efforts in oncology and other therapeutic areas where PTEN modulation is of interest.

Introduction to PTEN and the Role of this compound

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene that is frequently mutated or deleted in a wide variety of human cancers.[1][2] It functions as a dual-specificity phosphatase, with its primary role being the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger in the PI3K/Akt signaling pathway.[2][3] By converting PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively antagonizes the activity of phosphoinositide 3-kinase (PI3K), thereby negatively regulating cell growth, proliferation, survival, and metabolism.[2][3]

This compound has emerged as a valuable research tool for studying the physiological and pathological roles of PTEN. It is a vanadium-based compound that acts as a potent, selective, and reversible noncompetitive inhibitor of PTEN.[4][5] Its ability to specifically inhibit PTEN's enzymatic activity leads to the accumulation of PIP3 and subsequent activation of the downstream Akt signaling cascade.[6][7] This targeted inhibition allows for the elucidation of PTEN function and the exploration of its therapeutic potential in various diseases.

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound in its inhibition of PTEN.

Table 1: In Vitro Inhibitory Activity of this compound against PTEN

| Parameter | Value | Substrate Used | Reference |

| IC50 | 35 ± 2 nM | PIP3 | [4] |

| IC50 | 46 ± 10 nM | OMFP | [4] |

| Kic (competitive inhibition constant) | 27 ± 6 nM | OMFP | [4] |

| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | OMFP | [4] |

Table 2: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Model

| Cell Line | Treatment | Tumor Volume Reduction | Reference |

| Hep3B (low PTEN expression) | This compound | Significantly reduced tumor growth compared to control | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Caption: A general experimental workflow for the evaluation of this compound as a PTEN inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro PTEN Phosphatase Assay (Malachite Green-based)

This assay measures the phosphatase activity of recombinant PTEN by quantifying the release of inorganic phosphate from a substrate.

Materials:

-

Recombinant human PTEN protein

-

This compound

-

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 N HCl), and Solution C (2.5% Triton X-100). Working solution is prepared by mixing 100 volumes of Solution A with 25 volumes of Solution B, followed by the addition of 2 volumes of Solution C.

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO).

-

Add 20 µL of recombinant PTEN (final concentration ~5 nM) to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of PIP3 substrate (final concentration ~50 µM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the Malachite Green working solution.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

A standard curve using known concentrations of phosphate should be generated to determine the amount of phosphate released in each reaction.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Western Blot Analysis of Akt Phosphorylation

This method is used to assess the downstream effects of PTEN inhibition by measuring the phosphorylation status of Akt in cultured cells.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B with low PTEN expression)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed Hep3B cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-1 µM) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with anti-total Akt and anti-β-actin antibodies as loading controls.

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B)

-

This compound

-

96-well plates

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed Hep3B cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a designated period (e.g., 72 hours). Include a vehicle-treated control group.

-

Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

In Vivo Hepatocellular Carcinoma Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Athymic nude mice (e.g., BALB/c nude)

-

Hep3B hepatocellular carcinoma cells

-

This compound

-

Vehicle for injection (e.g., saline or a formulation containing DMSO and PEG)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject approximately 5 x 10^6 Hep3B cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice via intraperitoneal injection on a predetermined schedule (e.g., daily or every other day).

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Akt).

Conclusion

This compound is a well-characterized, potent inhibitor of PTEN that serves as an invaluable tool for investigating the complex roles of the PTEN/PI3K/Akt signaling pathway in health and disease. This technical guide provides a centralized resource of its key properties and detailed experimental protocols to support researchers in their endeavors to further understand PTEN biology and develop novel therapeutic strategies targeting this critical pathway. The provided data and methodologies offer a solid foundation for the design and execution of future studies in this exciting field.

References

- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JCI - A novel type of cellular senescence that can be enhanced in mouse models and human tumor xenografts to suppress prostate tumorigenesis [jci.org]

- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

Chemical properties of VO-Ohpic trihydrate

An In-depth Technical Guide to the Chemical Properties of Bis(3-hydroxypicolinato)oxovanadium(IV) Trihydrate

Disclaimer: The compound "VO-Ohpic trihydrate" is not a standard chemical name found in the literature. This guide is based on the plausible interpretation that "VO-Ohpic" refers to an oxovanadium(IV) complex with 3-hydroxypicolinate, specifically bis(3-hydroxypicolinato)oxovanadium(IV) , and that "trihydrate" indicates the presence of three water molecules of crystallization. The data and protocols presented are representative of this class of compounds and are compiled from studies on analogous vanadyl complexes.

Introduction

Vanadium complexes have garnered significant interest in medicinal inorganic chemistry, primarily due to their insulin-mimetic properties.[1][2] Oxovanadium(IV), or the vanadyl cation (VO²⁺), forms stable complexes with a variety of organic ligands. These complexes are investigated as potential therapeutic agents for diabetes mellitus, aiming to offer orally active alternatives to insulin injections with improved bioavailability and reduced toxicity compared to simple vanadium salts.[3][4]

This guide focuses on the chemical properties of bis(3-hydroxypicolinato)oxovanadium(IV) trihydrate, a representative of the vanadyl-picolinate family of complexes. Picolinic acid and its derivatives are effective chelating agents for the vanadyl ion, forming stable, five- or six-coordinate complexes. The inclusion of a hydroxyl group on the pyridine ring can further modulate the electronic properties and biological activity of the complex.

Chemical Properties and Data

The chemical properties of bis(3-hydroxypicolinato)oxovanadium(IV) trihydrate are determined by the central oxovanadium(IV) core and the coordinating 3-hydroxypicolinate ligands. The complex is expected to be a paramagnetic solid with a characteristic blue or green color, typical of d¹ VO²⁺ complexes.

Molecular Structure

The anticipated structure of bis(3-hydroxypicolinato)oxovanadium(IV) consists of a central vanadium atom double-bonded to an oxygen atom (the vanadyl group). Two 3-hydroxypicolinate ligands coordinate to the vanadium center in a bidentate fashion through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group. The geometry is likely a distorted square pyramid, with the vanadyl oxygen in the apical position and the two ligands forming the basal plane. The three water molecules are incorporated into the crystal lattice.

Quantitative Data Summary

The following table summarizes typical quantitative data for oxovanadium(IV) complexes with picolinate-type ligands. Specific values for the title compound would require empirical determination.

| Property | Typical Value/Range | Method of Determination |

| Formula Weight | C₁₂H₁₄N₂O₉V (for the trihydrate) | Calculated |

| Appearance | Blue to green crystalline solid | Visual Inspection |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | Solubility Tests |

| IR Spectroscopy (cm⁻¹) | ν(V=O): 950 - 1000 cm⁻¹ ν(COO⁻) asymmetric: 1630 - 1670 cm⁻¹ ν(COO⁻) symmetric: 1350 - 1420 cm⁻¹ | Fourier-Transform Infrared Spectroscopy (FTIR) |

| UV-Vis Spectroscopy | λ_max (nm): ~580 and ~770 (d-d transitions) | UV-Visible Spectroscopy |

| Magnetic Moment | ~1.73 µB | Magnetic Susceptibility Measurement |

Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of bis(3-hydroxypicolinato)oxovanadium(IV) trihydrate, based on established methods for similar complexes.[5][6]

Synthesis Protocol

This protocol describes a typical template synthesis reaction.

Materials:

-

Vanadyl sulfate monohydrate (VOSO₄·H₂O)

-

3-Hydroxypicolinic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Ligand Preparation: Dissolve 2.0 mmol of 3-hydroxypicolinic acid in 20 mL of an ethanol/water (1:1 v/v) mixture.

-

Deprotonation: Slowly add a 1.0 M aqueous solution of NaOH dropwise to the ligand solution until a pH of ~6.5 is reached to deprotonate the carboxylic acid group.

-

Vanadyl Addition: In a separate flask, dissolve 1.0 mmol of vanadyl sulfate monohydrate in 15 mL of deionized water. Warm the solution gently to ensure complete dissolution.

-

Complexation: Add the vanadyl sulfate solution dropwise to the ligand solution with constant stirring.

-

Reaction: Heat the resulting mixture to reflux for 2-3 hours. The color of the solution should change to a deep green or blue, indicating complex formation.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator (4°C) overnight may facilitate the precipitation of the product.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the solid with small portions of cold deionized water and then ethanol to remove unreacted starting materials.

-

Drying: Dry the product in a desiccator over silica gel.

Characterization Protocols

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing ~1 mg of the dried complex with ~100 mg of dry KBr powder and pressing the mixture into a thin disk.

-

Record the infrared spectrum from 4000 to 400 cm⁻¹.

-

Identify the characteristic strong V=O stretching band around 950-1000 cm⁻¹ and the asymmetric and symmetric carboxylate stretches.

UV-Visible Spectroscopy:

-

Prepare a solution of the complex in a suitable solvent (e.g., DMSO).

-

Record the electronic absorption spectrum from 300 to 900 nm.

-

Identify the characteristic d-d transition bands in the visible region.

Biological Activity and Signaling Pathway

Vanadium compounds, including oxovanadium(IV) complexes, are known to exhibit insulin-mimetic activity.[7][8] This biological effect is primarily attributed to their ability to inhibit protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a key negative regulator of the insulin signaling pathway.

Mechanism of Action:

-

Insulin Receptor (IR): The insulin signaling cascade begins when insulin binds to its receptor, leading to autophosphorylation of tyrosine residues on the receptor's intracellular domain.

-

PTP Inhibition: In the absence of insulin, PTPs dephosphorylate the activated insulin receptor, terminating the signal. Oxovanadium(IV) complexes can inhibit these PTPs.

-

Pathway Activation: By inhibiting PTPs, the vanadyl complex maintains the phosphorylated (active) state of the insulin receptor and downstream substrates like Insulin Receptor Substrate (IRS) proteins. This leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway.

-

Metabolic Effects: The activation of these pathways ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, increased glucose uptake, and stimulation of glycogen synthesis, thereby lowering blood glucose levels.[1]

Visualizations

Experimental Workflow Diagram

References

- 1. [Insulin-mimetic property of vanadium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vanadium compounds as insulin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New diketone based vanadium complexes as insulin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Targets of VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor. The information presented herein is intended to support research and development efforts in fields such as oncology, metabolic diseases, and cellular signaling.

Primary Cellular Target: PTEN (Phosphatase and Tensin Homolog)

The primary and most well-characterized cellular target of this compound is the tumor suppressor protein PTEN.[1][2][3][4] PTEN is a dual-specificity phosphatase that plays a critical role in regulating cell growth, proliferation, and survival by antagonizing the PI3K/Akt signaling pathway.[5][6]

This compound is a potent, reversible, and non-competitive inhibitor of PTEN's lipid phosphatase activity.[2][7][8] It effectively stabilizes the inactive conformation of the PTEN enzyme, disrupting its catalytic site and altering downstream lipid signaling pathways.[4] This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that activates downstream signaling cascades.[5][8]

Signaling Pathways Modulated by this compound

The inhibition of PTEN by this compound triggers a cascade of downstream signaling events, primarily through the activation of the PI3K/Akt/mTOR pathway. Additionally, effects on the Raf/MEK/ERK and Nrf-2 signaling pathways have been reported.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. By inhibiting PTEN, this compound leads to the accumulation of PIP3, which in turn recruits and activates Akt (also known as Protein Kinase B).[1][5] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth.[2][9] The functional activation of Akt by VO-Ohpic treatment has been demonstrated by a corresponding reduction in the transcriptional activity of FoxO3a.[1][3]

Figure 1: VO-Ohpic inhibits PTEN, activating the PI3K/Akt/mTOR pathway.

Recent studies have indicated that PTEN may also regulate the ERK1/2 pathway.[9] Treatment with VO-Ohpic has been shown to induce a significant increase in the activation of both the Akt and ERK signaling pathways.[9] Paradoxically, the over-activation of these typically oncogenic signaling pathways can induce growth arrest and cellular senescence in certain cancer cells, a phenomenon known as PTEN-Induced Cellular Senescence (PICS).[9]

Figure 2: VO-Ohpic's impact on the Raf/MEK/ERK signaling cascade.

In the context of cartilage endplate chondrocytes, VO-Ohpic has been shown to protect against apoptosis and degeneration by activating the Nrf-2/HO-1 signaling pathway.[7][10] This activation promotes mitophagy and inhibits ferroptosis, thereby alleviating redox imbalance and improving cell survival.[7][10]

Figure 3: Activation of the Nrf-2 pathway by VO-Ohpic.

Quantitative Data Summary

The inhibitory potency of this compound against PTEN has been quantified in multiple studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Inhibition Constants | Assay Type |

| PTEN | 35 ± 2 nM[2] | - | PIP3-based assay |

| PTEN | 46 ± 10 nM[2] | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM[2] | OMFP-based assay[8] |

| PTEN | 35 nM[1][3] | - | Not specified |

| PTP-β | 343 nM[11] | - | Not specified |

| PTP-1B | 920 nM[11] | - | Not specified |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | Concentration | Duration |

| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation; induction of senescence[1][9] | 0-5 µM[1] | 72 h[1] |

| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation[1][9] | 0-5 µM[1] | 72 h[1] |

| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, or colony formation[1][9] | 0-5 µM[1] | 72 h[1] |

| NIH 3T3 and L1 fibroblasts | Increased Akt phosphorylation (Ser473 and Thr308), saturating at 75 nM[3][12] | Up to 75 nM | Not specified |

| CEP Chondrocytes | Restoration of cell viability after oxidative stress, most significant at 1 µM[7] | 1 µM | 24 h |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

This protocol is adapted from methodologies used to assess the enzymatic activity of PTEN in the presence of inhibitors.[3][12]

Objective: To quantify the inhibitory effect of this compound on PTEN phosphatase activity.

Materials:

-

Recombinant PTEN enzyme

-

This compound stock solution (in DMSO)

-

Assay buffer

-

Substrate (e.g., PIP3 or OMFP) presented in octylglucoside mixed micelles[3][12]

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant PTEN enzyme to each well.

-

Add the various concentrations of this compound to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Pre-incubate the enzyme with the inhibitor for 10 minutes at room temperature.[13]

-

Initiate the phosphatase reaction by adding the substrate to each well.

-

Incubate the reaction for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate released by PTEN activity.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Correct for background absorbance from VO-Ohpic in the assay buffer.[13]

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

This protocol is based on the description of a colorimetric immunoassay to measure DNA synthesis.[1]

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)[1]

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

BrdU (bromodeoxyuridine) labeling reagent

-

Fixing/denaturing solution

-

Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

-

Substrate for the detection enzyme

-

Stop solution

-

Microplate reader

Procedure:

-

Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]

-

Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[1]

-

Add BrdU labeling reagent to the cells 24 hours before the end of the treatment period.[1]

-

At the end of the 72-hour incubation, remove the culture medium.

-

Fix the cells and denature the DNA according to the manufacturer's protocol.

-

Add the anti-BrdU antibody and incubate.

-

Wash the wells to remove unbound antibody.

-

Add the substrate and incubate until color development is sufficient.

-

Add the stop solution.

-

Measure the absorbance using a microplate reader.

-

Express the results as the percentage inhibition of BrdU incorporation compared to the control.[1]

This protocol is a standard method to detect changes in protein phosphorylation levels in response to VO-Ohpic treatment.[2][9]

Objective: To determine the effect of this compound on the phosphorylation status of proteins in key signaling pathways (e.g., Akt, mTOR, ERK).

Figure 4: Standard workflow for Western blot analysis.

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency and treat with VO-Ohpic for the specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473). Also, probe separate blots with antibodies against the total protein as a loading control.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a well-established, potent inhibitor of the PTEN phosphatase. Its primary mechanism of action involves the direct inhibition of PTEN, leading to the activation of the PI3K/Akt/mTOR signaling pathway. This compound has diverse cellular effects, including the modulation of cell proliferation, survival, and senescence, largely dependent on the cellular context and PTEN expression levels. Emerging research also points to its influence on the Raf/MEK/ERK and Nrf-2 signaling pathways. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of PTEN inhibition and the intricate cellular functions of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. scbt.com [scbt.com]

- 5. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTEN, a widely known negative regulator of insulin/PI3K signaling, positively regulates neuronal insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.glpbio.com [file.glpbio.com]

- 13. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

An In-depth Technical Guide to the Role of VO-Ohpic Trihydrate in PI3K/Akt Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vanadium-based compound, VO-Ohpic trihydrate, and its pivotal role as a modulator of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. Through its specific inhibition of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), this compound has emerged as a significant tool for studying cellular processes regulated by this critical pathway and as a potential therapeutic agent.

Core Mechanism of Action: PTEN Inhibition

This compound functions as a potent and specific inhibitor of PTEN, a dual-specificity phosphatase that acts as a crucial negative regulator of the PI3K/Akt signaling cascade.[1][2][3] PTEN exerts its tumor-suppressive effects by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the D3 position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] This action directly counteracts the activity of PI3K, which phosphorylates PIP2 to generate PIP3. The accumulation of PIP3 at the plasma membrane is a critical event for the recruitment and subsequent activation of pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][4]

By inhibiting PTEN, this compound effectively removes this braking mechanism, leading to an accumulation of cellular PIP3. This, in turn, promotes the phosphorylation and activation of Akt and its downstream signaling targets.[5][6][7] This targeted inhibition allows for the precise investigation of the consequences of hyperactivated PI3K/Akt signaling in various cellular contexts.

Quantitative Data on this compound Activity

The potency of this compound as a PTEN inhibitor has been quantified in several studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 35 nM | Recombinant PTEN, lipid phosphatase activity | [5][6] |

| IC50 | 46 ± 10 nM | Recombinant PTEN, PIP3-based assay | [8][9] |

| Kic (competitive inhibition constant) | 27 ± 6 nM | Recombinant PTEN, OMFP substrate | [2][8] |

| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Recombinant PTEN, OMFP substrate | [2][8] |

Table 1: In Vitro Inhibitory Activity of this compound against PTEN.

| Cell Line | Treatment Concentration | Effect on Akt Phosphorylation | Reference |

| NIH 3T3 and L1 fibroblasts | Dose-dependent, saturation at 75 nM | Increased phosphorylation at Ser473 and Thr308 | [5] |

| Hep3B (low PTEN) | 500 nM | Increased p-AKT levels | [10] |

| PLC/PRF/5 (high PTEN) | 500 nM | Increased p-AKT levels | [10] |

| SNU475 (PTEN-negative) | 500 nM | No significant change in p-AKT levels | [10] |

Table 2: Cellular Effects of this compound on Akt Activation.

| Animal Model | Dosage | Administration Route | Observed Effects | Reference |

| Nude mice with Hep3B xenografts | 10 mg/kg | Intraperitoneal (i.p.) | Inhibition of tumor growth, increased p-AKT and p-ERK1/2 levels | [6][10] |

| In-vivo ischemia and reperfusion mouse model | 10 µg/kg | Intraperitoneal (i.p.) | Decreased myocardial infarct size | [11] |

Table 3: In Vivo Efficacy of this compound.

Signaling Pathways Modulated by this compound

The primary consequence of PTEN inhibition by this compound is the hyperactivation of the PI3K/Akt signaling pathway. However, due to the extensive crosstalk between cellular signaling networks, its effects can propagate to other pathways.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PTEN.

Studies have shown that in addition to robustly activating Akt, VO-Ohpic treatment can also lead to the activation of the ERK1/2 pathway, suggesting a potential crosstalk between the PI3K/Akt and MAPK/ERK signaling cascades.[10][12] The paradoxical outcome of activating these pro-survival pathways can, in some contexts, lead to cellular senescence, particularly in cells with reduced PTEN expression.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound.

4.1. In Vitro PTEN Inhibition Assay (Phosphate Release Assay)

This assay quantifies the enzymatic activity of PTEN by measuring the release of phosphate from a substrate.

-

Reagents: Recombinant PTEN, this compound at various concentrations, phosphatase substrate (e.g., OMFP or PIP3), reaction buffer, and a phosphate detection reagent (e.g., Malachite Green).[2]

-

Procedure:

-

Pre-incubate recombinant PTEN with varying concentrations of this compound in the reaction buffer for a defined period (e.g., 10 minutes at room temperature).[2]

-

Initiate the phosphatase reaction by adding the substrate.

-

Incubate for a specific time at an optimal temperature (e.g., 30°C for 20 minutes).[2]

-

Stop the reaction and measure the released phosphate using a colorimetric method like the Malachite Green assay.[2]

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

4.2. Western Blotting for Akt Phosphorylation

This technique is used to detect the levels of phosphorylated Akt (a marker of its activation) in cells treated with this compound.

-

Reagents: Cell lysis buffer with protease and phosphatase inhibitors, primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt, HRP-conjugated secondary antibody, and a chemiluminescent substrate.

-

Procedure:

-

Culture cells to a desired confluency and treat with this compound at the desired concentration and for the specified duration.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[10]

-

4.3. Cell Viability and Proliferation Assays

These assays assess the effect of this compound on cell growth and survival.

-

Reagents: Cell culture medium, this compound, and a viability/proliferation reagent (e.g., MTT, WST-1, or BrdU).

-

Procedure (BrdU incorporation assay):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).[6][13]

-

Add BrdU to the culture medium for the final few hours of incubation to allow for its incorporation into the DNA of proliferating cells.[6][13]

-

Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme, followed by the addition of a substrate to produce a colorimetric signal.

-

Measure the absorbance, which is proportional to the rate of cell proliferation.

-

4.4. Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

This assay is used to detect cellular senescence, a state of irreversible growth arrest.

-

Reagents: Cell culture medium, this compound, and a β-galactosidase staining solution.

-

Procedure:

-

Treat cells with this compound for an extended period (e.g., five days, with media and drug replenishment).[12]

-

Wash the cells and fix them.

-

Incubate the cells with the SA-β-Gal staining solution at 37°C without CO2, typically overnight.

-

Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

-

Quantify the percentage of blue-staining cells.[12]

-

Caption: A generalized experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a valuable research tool for dissecting the complexities of the PI3K/Akt signaling pathway. Its potent and specific inhibition of PTEN allows for the controlled activation of this pathway, enabling detailed studies of its downstream consequences, including cell proliferation, survival, and senescence. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging this compound in their investigations of cancer biology and other diseases where the PI3K/Akt pathway is dysregulated. The synergistic effects observed when combined with other targeted therapies also highlight its potential for future therapeutic strategies.[10]

References

- 1. scbt.com [scbt.com]

- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. the-pten-pi3k-akt-signalling-pathway-in-cancer-therapeutic-implications - Ask this paper | Bohrium [bohrium.com]

- 4. Fluctuations in AKT and PTEN Activity Are Linked by the E3 Ubiquitin Ligase cCBL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.glpbio.com [file.glpbio.com]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

The Role of VO-Ohpic Trihydrate in Oncology: A Technical Overview for Researchers

An in-depth exploration of the potent PTEN inhibitor, VO-Ohpic trihydrate, and its implications for cancer therapy, detailing its mechanism of action, experimental validation, and effects on key cellular signaling pathways.

Introduction

Vanadium compounds have emerged as a promising class of non-platinum-based metal agents in cancer research, exhibiting a range of antitumor activities.[1][2] Among these, the organovanadium compound this compound has garnered significant attention as a potent and specific inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[3][4][5] PTEN plays a crucial role in regulating cell growth, proliferation, and survival by antagonizing the PI3K/Akt/mTOR signaling pathway.[6][7] Its inactivation or downregulation is a frequent event in a multitude of cancers, leading to uncontrolled cell proliferation and tumor progression. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanism of action, preclinical efficacy in various cancer models, and the intricate signaling pathways it modulates.

Mechanism of Action: A Potent and Specific PTEN Inhibitor

This compound exerts its biological effects primarily through the potent and reversible inhibition of PTEN's lipid phosphatase activity.[3][8][9] This inhibition is noncompetitive, affecting both the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) of the enzyme.[9] By inhibiting PTEN, this compound effectively prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[7][9] The resulting accumulation of PIP3 at the plasma membrane leads to the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.[3][10]

Quantitative Analysis of In Vitro Efficacy

The inhibitory potency of this compound against PTEN has been quantified in multiple studies. Furthermore, its effects on the viability and proliferation of various cancer cell lines have been extensively investigated.

| Parameter | Value | Assay Method | Reference |

| IC50 (PTEN inhibition) | 35 nM | PIP3-based assay | [3][5] |

| IC50 (PTEN inhibition) | 46 ± 10 nM | OMFP-based assay | [5][9][11] |

| Inhibition Constants (Kic) | 27 ± 6 nM | Enzyme kinetics | [5][9] |

| Inhibition Constants (Kiu) | 45 ± 11 nM | Enzyme kinetics | [5][9] |

| Cell Line | Cancer Type | PTEN Status | Effect of VO-Ohpic | Reference |

| Hep3B | Hepatocellular Carcinoma | Low expression | Inhibition of cell viability, proliferation, and colony formation; Induction of senescence | [3][12] |

| PLC/PRF/5 | Hepatocellular Carcinoma | High expression | Lesser inhibition of cell viability, proliferation, and colony formation compared to Hep3B | [3][12] |

| SNU475 | Hepatocellular Carcinoma | PTEN-negative | No effect on cell viability, proliferation, or colony formation | [3][12] |

| MDA PCa-2b | Prostate Cancer | Not specified | Suppression of tumor growth | [4] |

Key Signaling Pathways Modulated by this compound

The inhibition of PTEN by this compound triggers a cascade of downstream signaling events, primarily through the hyperactivation of the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR Pathway

The accumulation of PIP3 following PTEN inhibition leads to the phosphorylation and activation of Akt.[3] Activated Akt, in turn, phosphorylates a myriad of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[5][12] This sustained activation of the PI3K/Akt/mTOR pathway is a central mechanism by which this compound influences cancer cell fate.

The MAPK/ERK Pathway

Recent evidence suggests that PTEN can also regulate the MAPK/ERK signaling pathway.[12] Treatment with VO-Ohpic has been shown to induce the activation of ERK1/2, another critical pathway involved in cell proliferation and survival.[12] The paradoxical outcome of hyperactivating these oncogenic pathways can be cellular senescence, a state of irreversible growth arrest, particularly in cells with low PTEN expression.[12]

Preclinical In Vivo Studies

The antitumor effects of this compound have been validated in preclinical animal models. In nude mice bearing xenografts of the human hepatocellular carcinoma cell line Hep3B, intraperitoneal administration of VO-Ohpic significantly inhibited tumor growth.[3][12] Similarly, in a prostate cancer xenograft model using MDA PCa-2b cells, VO-Ohpic treatment resulted in significant tumor growth suppression and increased survival of the animals.[4]

| Animal Model | Cancer Type | Cell Line | Dosing Regimen | Outcome | Reference |

| Nude Athymic Mice | Hepatocellular Carcinoma | Hep3B | 10 mg/kg, i.p. | Significant inhibition of tumor growth | [3][12] |

| Mice | Prostate Cancer | MDA PCa-2b | Not specified | Significant tumor growth suppression and increased survival | [4] |

Experimental Protocols

In Vitro Cell-Based Assays

A variety of in vitro assays have been employed to characterize the effects of this compound on cancer cells.

Cell Proliferation Assay (BrdU Incorporation):

-

Seed 3x10³ cells per well in a 96-well plate.

-

Culture cells with varying concentrations of VO-Ohpic (e.g., 0-5 µM) for 72 hours.[3]

-

Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.[3]

-

Quantify BrdU incorporation into DNA using a colorimetric immunoassay according to the manufacturer's instructions.

-

Express results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.[3]

Colony Formation Assay:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treat cells with various concentrations of VO-Ohpic.

-

Allow cells to grow for a period of 10-14 days, with media and treatment changes as required.

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as clusters of ≥50 cells) and analyze the dose-dependent effect of VO-Ohpic on colony-forming ability.[12]

In Vivo Xenograft Studies

Tumor Growth Inhibition Study:

-

Implant human cancer cells (e.g., Hep3B) subcutaneously into the flank of immunocompromised mice (e.g., male nude athymic mice).[12]

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into control (vehicle) and treatment groups.

-

Administer VO-Ohpic intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) and schedule (e.g., daily, 6 days/week).[12]

-

Measure tumor volume periodically (e.g., twice a week) using calipers (Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.[12]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pathway markers).

Conclusion and Future Directions

This compound has demonstrated significant promise as a targeted anticancer agent through its potent inhibition of PTEN. Its ability to modulate key signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK, provides a strong rationale for its further development. The induction of cellular senescence in cancer cells with low PTEN expression is a particularly intriguing finding that warrants further investigation.[12] Future research should focus on elucidating the full spectrum of its off-target effects, optimizing dosing regimens to maximize efficacy and minimize potential toxicity, and exploring combination therapies with other anticancer agents. The synergistic effects observed with PI3K/mTOR and RAF/MEK/ERK inhibitors in hepatocellular carcinoma cells suggest that such combinations could be a promising therapeutic strategy.[12] As our understanding of the complex role of PTEN in cancer continues to evolve, targeted inhibitors like this compound will undoubtedly play a crucial role in the development of novel and effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Activation of the PI3K Pathway in Cancer through Inhibition of PTEN by Exchange Factor P-REX2a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterisation of the PTEN inhibitor VO-OHpic PMID: 21643420 | MCE [medchemexpress.cn]

- 9. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Cardiovascular Effects of VO-Ohpic Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate, a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN), has emerged as a promising therapeutic agent with significant cardioprotective effects. This technical guide provides an in-depth overview of the cardiovascular effects of this compound, with a focus on its mechanism of action, and efficacy in preclinical models of cardiac injury and disease. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The PTEN/PI3K/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is implicated in various cardiovascular pathologies. This compound, by inhibiting PTEN, enhances the activation of Akt, thereby promoting cardiomyocyte survival and mitigating adverse cardiac remodeling. This document summarizes the current understanding of the cardiovascular effects of this compound, providing a valuable resource for researchers in the field.

Mechanism of Action

This compound is a potent inhibitor of PTEN with an IC50 of approximately 35 nM.[1] By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to its accumulation. This, in turn, facilitates the recruitment and activation of phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of downstream targets to exert its cardioprotective effects.

Signaling Pathway

The primary mechanism of action of this compound in the cardiovascular system involves the modulation of the PTEN/Akt signaling pathway.

Cardiovascular Effects and Preclinical Data

This compound has demonstrated significant therapeutic potential in various preclinical models of cardiovascular disease.

Doxorubicin-Induced Cardiomyopathy

Doxorubicin (Doxo) is a potent chemotherapeutic agent, but its use is limited by dose-dependent cardiotoxicity. This compound has been shown to mitigate Doxo-induced cardiac dysfunction and adverse remodeling.[2][3][4]

| Parameter | Control (Saline) | Doxorubicin (12 mg/kg) | Doxorubicin + VO-Ohpic (30 µg/kg) |

| Echocardiography | |||

| Left Ventricular Internal Diameter, diastole (LVIDd, mm) | 3.5 ± 0.1 | 4.2 ± 0.2 | 3.7 ± 0.1# |

| Left Ventricular Internal Diameter, systole (LVIDs, mm) | 1.8 ± 0.1 | 2.9 ± 0.2 | 2.1 ± 0.1# |

| Fractional Shortening (FS, %) | 48 ± 2 | 31 ± 3 | 43 ± 2# |

| Ejection Fraction (EF, %) | 81 ± 3 | 59 ± 4 | 76 ± 3# |

| Western Blot (Arbitrary Units) | |||

| Phospho-PTEN (p-PTEN) | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.2 ± 0.1# |

| Phospho-Akt (p-Akt) | 1.0 ± 0.1 | 0.4 ± 0.1 | 0.9 ± 0.1# |

| *p < 0.05 vs. Control; #p < 0.05 vs. Doxorubicin. Data are presented as mean ± SEM.[2] |

Myocardial Infarction

In a rat model of acute myocardial infarction (AMI), this compound treatment reduced the infarct size and improved cardiac function.[5] A study on an in-vivo ischemia and reperfusion mouse model showed that the inhibition of PTEN by this compound resulted in an increase in cardiac functional recovery and a decrease in myocardial infarct size after ischemia-reperfusion.[6][7]

Sudden Cardiac Arrest

Pretreatment with this compound in a mouse model of sudden cardiac arrest (SCA) significantly improved survival and neurological outcomes.[8] The study also showed that this compound administration led to enhanced metabolic and cardiovascular recovery.[8]

Experimental Protocols

Doxorubicin-Induced Cardiomyopathy in Mice

This protocol describes the induction of cardiomyopathy in mice using doxorubicin and subsequent treatment with this compound.[2][3][9]

Materials:

-

C57BL/6J mice (8-12 weeks old)

-

Doxorubicin hydrochloride

-

This compound

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Echocardiography system with a high-frequency transducer

-

Surgical tools for tissue harvesting

-

Reagents for histology, immunohistochemistry, and Western blotting

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Grouping: Randomly divide the mice into three groups (n=8 per group): Control (saline), Doxorubicin, and Doxorubicin + VO-Ohpic.

-

Drug Preparation and Administration:

-

Echocardiography:

-

At the end of the treatment period, anesthetize the mice.

-

Perform transthoracic echocardiography to assess cardiac function. Key parameters to measure include LVIDd, LVIDs, FS, and EF.

-

-

Sacrifice and Tissue Collection:

-

Following echocardiography, euthanize the mice.

-

Excise the hearts and process them for histological, immunohistochemical, and biochemical analyses.

-

Acute Myocardial Infarction in Rats

This protocol details the surgical procedure for inducing acute myocardial infarction in rats by ligating the left anterior descending (LAD) coronary artery.[10][11][12][13]

Materials:

-

Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Surgical instruments for thoracotomy and ligation

-

Ventilator

-

ECG monitoring system

-

Suture material (e.g., 6-0 silk)

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

LAD Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale region in the myocardium and ST-segment elevation on the ECG.

-

Wound Closure: Close the chest in layers.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitoring.

Western Blotting for p-PTEN and p-Akt

Materials:

-

Heart tissue lysates

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-PTEN, anti-p-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Protein Extraction and Quantification: Homogenize heart tissue in lysis buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

-

Conclusion

This compound demonstrates significant cardioprotective effects in preclinical models of cardiovascular disease, primarily through the inhibition of PTEN and subsequent activation of the Akt signaling pathway. The data presented in this guide highlight its potential as a novel therapeutic agent for conditions such as doxorubicin-induced cardiomyopathy, myocardial infarction, and sudden cardiac arrest. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate the therapeutic utility of this promising compound. Further studies are warranted to translate these preclinical findings into clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "VO-OHpic Treatment Reduces Cardiac Remodeling in Doxorubicin-Induced C" by Taylor Johnson [stars.library.ucf.edu]

- 4. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy. | Semantic Scholar [semanticscholar.org]

- 5. PTEN signaling inhibitor VO-OHpic improves cardiac myocyte survival by mediating apoptosis resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A novel pharmacological strategy by PTEN inhibition for improving metabolic resuscitation and survival after mouse cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stars.library.ucf.edu [stars.library.ucf.edu]

- 10. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]

- 11. Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of VO-Ohpic Trihydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN), is emerging as a significant compound of interest in the field of neuroprotection. By targeting the PTEN/PI3K/Akt signaling pathway, this compound has demonstrated the ability to mitigate neuronal damage and promote cell survival in various preclinical models of neurodegenerative conditions. This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and experimental methodologies associated with the neuroprotective effects of this compound. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: PTEN Inhibition

This compound exerts its neuroprotective effects primarily through the potent and selective inhibition of PTEN, a dual-specificity phosphatase that acts as a critical negative regulator of the PI3K/Akt signaling pathway.[1][2][3][4] The inhibitory activity of this compound against PTEN has been quantified with high potency, exhibiting IC50 values of 35 nM and 46 ± 10 nM in in vitro assays.[2][5][3][4] By inhibiting PTEN, this compound effectively prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to its accumulation. This, in turn, activates the downstream serine/threonine kinase Akt and its effector, the mammalian target of rapamycin (mTOR), a cascade known to promote cell survival, growth, and proliferation.[5][6]

The activation of the PI3K/Akt pathway by this compound has been shown to be a key factor in its neuroprotective capabilities.[7] This includes the downstream regulation of transcription factors such as FOXO3a, which are involved in apoptosis.[1][5]

References

- 1. VO-OHpic 三水合物 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. MicroRNA-214 suppresses propofol-induced neuroapoptosis through activation of phosphoinositide 3-kinase/protein kinase B signaling by targeting phosphatase and tensin homolog expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to VO(Ohpic) Trihydrate and Its Role in the Regulation of Apoptosis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of VO(Ohpic) trihydrate, a potent organometallic compound recognized for its role as a specific and reversible inhibitor of Phosphatase and Tensin Homolog (PTEN). Its primary mechanism of action involves the modulation of critical cell signaling pathways, most notably the PI3K/Akt pathway, leading to significant effects on cell survival and apoptosis. This guide details the molecular interactions of VO(Ohpic) trihydrate, summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for assessing its effects, and visualizes the core signaling pathways it modulates. The findings reveal a context-dependent role for VO(Ohpic) trihydrate, where it predominantly exhibits anti-apoptotic and pro-survival effects in various cell types, such as cardiomyocytes and chondrocytes, but can also induce senescence in certain cancer cell lines. This highlights its therapeutic potential in a range of diseases, from cardiovascular conditions to intervertebral disc degeneration.

Introduction

VO(Ohpic) trihydrate is a vanadium-based organometallic compound that has garnered significant attention as a potent and specific inhibitor of PTEN, a crucial tumor suppressor protein.[1][2] PTEN functions as a lipid phosphatase, counteracting the activity of phosphoinositide 3-kinases (PI3K) by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[3] This action makes PTEN a critical negative regulator of the PI3K/Akt signaling pathway, a cascade central to cell growth, proliferation, survival, and apoptosis.[4][5]

Given the frequent inactivation or mutation of PTEN in various diseases, including cancer and diabetes, pharmacological inhibitors like VO(Ohpic) trihydrate are invaluable tools for both research and therapeutic development.[3][6] By inhibiting PTEN, VO(Ohpic) trihydrate effectively activates the PI3K/Akt pathway, which in turn modulates a host of downstream targets to influence cell fate.[2] This guide explores the intricate mechanisms by which VO(Ohpic) trihydrate regulates apoptosis, presenting a dual role that is highly dependent on the cellular context.

Mechanism of Action

Primary Target: PTEN Inhibition

VO(Ohpic) trihydrate acts as a potent, reversible, and noncompetitive inhibitor of PTEN.[3][7] It has been shown to inhibit PTEN with a low nanomolar affinity, thereby preventing the dephosphorylation of PIP3.[2][3] This leads to an accumulation of PIP3 at the plasma membrane, which serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[5]

Key Signaling Pathways in Apoptosis Regulation

The inhibition of PTEN by VO(Ohpic) trihydrate triggers a cascade of downstream signaling events that collectively regulate apoptosis.

The most well-documented consequence of PTEN inhibition is the activation of the PI3K/Akt pathway.[1] Upon recruitment to the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a wide range of substrates involved in cell survival and apoptosis.

Key anti-apoptotic functions of Akt activation include:

-

Inhibition of Pro-Apoptotic Proteins: Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Bax.

-

Inhibition of Caspase Activation: By phosphorylating and inactivating Caspase-9, Akt can directly inhibit the intrinsic apoptosis pathway.

-

Regulation of GSK3β: VO(Ohpic) trihydrate-mediated Akt activation leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3 beta (GSK3β), a downstream effector that promotes apoptosis. This inhibition of GSK3β contributes to enhanced cell survival.[8]

-

Increased Anti-Inflammatory Cytokines: Studies have shown that VO(Ohpic) administration can increase the levels of the anti-inflammatory cytokine IL-10, which further contributes to a pro-survival environment.[7][8]

In models of cardiac injury and doxorubicin-induced cardiomyopathy, treatment with VO(Ohpic) trihydrate has been shown to reduce apoptosis and improve cell survival by activating this Akt-GSK3β signaling axis.[7][8]

In the context of oxidative stress-induced cell death, particularly in endplate chondrocytes, VO(Ohpic) trihydrate exerts its protective effects by activating the Nrf-2/HO-1 pathway.[9][10]

-